3-[4-chloro-6-(prop-2-en-1-ylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
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Overview
Description
3-[4-(ALLYLAMINO)-6-CHLORO-1,3,5-TRIAZIN-2-YL]-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE is a complex organic compound with a unique structure that includes a triazine ring and a hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one core
Preparation Methods
The synthesis of 3-[4-(ALLYLAMINO)-6-CHLORO-1,3,5-TRIAZIN-2-YL]-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE involves multiple steps. One common method includes the reaction of allylamine with 2,4,6-trichloro-1,3,5-triazine to form an intermediate, which is then reacted with a hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one derivative under controlled conditions. Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing by-products .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Scientific Research Applications
3-[4-(ALLYLAMINO)-6-CHLORO-1,3,5-TRIAZIN-2-YL]-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, 3-[4-(ALLYLAMINO)-6-CHLORO-1,3,5-TRIAZIN-2-YL]-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE stands out due to its unique structure and versatile reactivity. Similar compounds include:
Cytisine: A natural alkaloid with a similar diazocin core.
Nicotine: Another alkaloid with structural similarities but different biological activities.
Anabasine: A pyridine alkaloid with comparable properties.
Properties
Molecular Formula |
C17H19ClN6O |
---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
11-[4-chloro-6-(prop-2-enylamino)-1,3,5-triazin-2-yl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C17H19ClN6O/c1-2-6-19-16-20-15(18)21-17(22-16)23-8-11-7-12(10-23)13-4-3-5-14(25)24(13)9-11/h2-5,11-12H,1,6-10H2,(H,19,20,21,22) |
InChI Key |
URGAGVIUDSOEPP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=NC(=NC(=N1)Cl)N2CC3CC(C2)C4=CC=CC(=O)N4C3 |
Origin of Product |
United States |
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